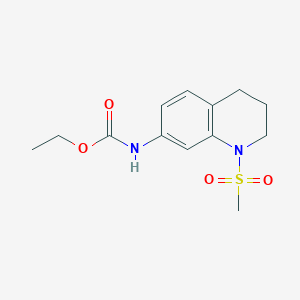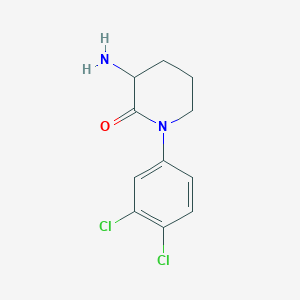![molecular formula C6H8ClF3O3S B2461458 [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2418642-55-2](/img/structure/B2461458.png)
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClF3O3S It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, and a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a corresponding alkane.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Material Science: It is used in the development of novel materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the methanesulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The uniqueness of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride lies in its combination of a trifluoromethyl group and a methanesulfonyl chloride group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(12,13)3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTANPPQSAZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)

![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2461394.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2461396.png)

